N~2~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide -

N~2~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

Catalog Number: EVT-4599176
CAS Number:
Molecular Formula: C17H20ClN3O5S
Molecular Weight: 413.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-pyridinylmethyl)-4-morpholine-carboxamide

  • Compound Description: This compound features a 4-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. While its specific biological activity is not elaborated on in the provided abstracts, it is mentioned as a structure excluded from a patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-(3-methylphenyl)-N-(2-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound features a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which is in turn substituted with a 4-(3-methylphenyl) group. Similar to the previous compound, its specific biological activity is not detailed in the provided abstracts. It is also mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-(4-fluorophenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound possesses a 3-pyridinylmethyl group linked to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which in turn carries a 4-(4-fluorophenyl) substituent. Although its specific biological activity is not detailed in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

N-(2-pyridinylmethyl)-4-morpholine-carboxamide

  • Compound Description: This compound contains a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. While its specific biological activity is not elaborated on in the provided abstracts, it is mentioned as a structure excluded from a patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-(2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound presents a 3-pyridinylmethyl group connected to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which in turn bears a 4-(2-methylphenyl) substituent. Although its specific biological activity is not elaborated on in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-(5-chloro-2-methylphenyl)-N-(3-pyridinylmethyl)-1-piperazine-carboxamide

  • Compound Description: This compound incorporates a 3-pyridinylmethyl group linked to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-(5-chloro-2-methylphenyl) substituent. While its specific biological activity is not detailed in the provided abstracts, it is recognized as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

N-(3-pyridinylmethyl)-4-morpholine-carboxamide

  • Compound Description: This compound features a 3-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 4-morpholine ring. Although its specific biological activity is not detailed in the provided abstracts, it is identified as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-N,2,5-trimethyl-N-(2-pyridinylmethyl)-1-piperazinecarboxamide

  • Compound Description: This compound features a 2-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1-piperazinecarboxamide

  • Compound Description: This compound features a (3-methyl-2-pyridinyl)methyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

(2-pyridinyl)methyl 4-methylpiperazine-1-carboxylate

  • Compound Description: This compound features a 2-pyridinylmethyl ester linked to a 4-methylpiperazine-1-carboxylate. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

(2R,5S)-4-[4-cyano-3-(trifluoromethyl)phenyl]-2,5-dimethyl-N-(3-pyridinyl-methyl)-1-piperazinecarboxamide

  • Compound Description: This compound features a 3-pyridinylmethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a (2R,5S)-2,5-dimethyl-1-piperazine ring, which carries a 4-[4-cyano-3-(trifluoromethyl)phenyl] substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

2-(2-pyridinyl)ethyl 4-methylpiperazine-1-carboxylate

  • Compound Description: This compound contains a 2-(2-pyridinyl)ethyl ester linked to a 4-methylpiperazine-1-carboxylate. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-phenyl-N-[2-(2-pyridinyl)ethyl]-1-piperazinecarboxamide

  • Compound Description: This compound features a 2-(2-pyridinyl)ethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-phenyl substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

4-(2,3-dimethylphenyl)-N-[2-(2-pyridinyl)ethyl]-1-piperazinecarboxamide

  • Compound Description: This compound features a 2-(2-pyridinyl)ethyl group attached to the nitrogen of a carboxamide. The carboxamide is further substituted with a 1-piperazine ring, which carries a 4-(2,3-dimethylphenyl) substituent. It is mentioned as a structure excluded from the patent claiming novel pyridine derivatives as leptin receptor modulator mimetics [].

N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide (5o)

  • Compound Description: This compound, designated as 5o in the study, demonstrates potent antimicrobial activity against both Gram-positive and Gram-negative bacteria []. It exhibits a minimum inhibitory concentration (MIC) of 6.25 µg/mL against these bacterial strains. Furthermore, compound 5o displays antifungal properties against Aspergillus niger, Aspergillus terrus, and Penicillium chrysogenum, with MIC values of 1.56 µg/mL, 3.12 µg/mL, and 3.12 µg/mL, respectively.

Properties

Product Name

N~2~-(4-chloro-2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide

IUPAC Name

2-(4-chloro-2,5-dimethoxy-N-methylsulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide

Molecular Formula

C17H20ClN3O5S

Molecular Weight

413.9 g/mol

InChI

InChI=1S/C17H20ClN3O5S/c1-25-15-8-14(16(26-2)7-13(15)18)21(27(3,23)24)11-17(22)20-10-12-5-4-6-19-9-12/h4-9H,10-11H2,1-3H3,(H,20,22)

InChI Key

PCEYEDJQPCDLIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C)OC)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.